![molecular formula C24H18O2 B081681 4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol CAS No. 10508-41-5](/img/structure/B81681.png)
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol
Vue d'ensemble
Description
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the production of plastics and epoxy resins. BPS is a replacement for bisphenol A (BPA), which has been found to have harmful effects on human health and the environment. BPS is considered to be a safer alternative to BPA, but recent research has shown that it may also have negative effects on human health.
Mécanisme D'action
BPS disrupts the normal functioning of hormones by binding to estrogen and androgen receptors in the body. This binding can interfere with the normal signaling pathways that regulate hormone production and activity. BPS can also affect the expression of genes that are involved in hormone regulation, leading to further disruption of the endocrine system.
Effets Biochimiques Et Physiologiques
BPS has been shown to have a number of negative effects on the body. In animal studies, exposure to BPS has been linked to reproductive problems, developmental issues, and other health problems. BPS has also been shown to have negative effects on the nervous system, immune system, and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
BPS is widely used in laboratory experiments due to its availability and low cost. However, it is important to note that BPS can have negative effects on the endocrine system, which can lead to confounding results in experiments that involve hormone regulation. Researchers should be aware of these potential effects and take them into account when designing experiments.
Orientations Futures
There are a number of future directions for research on BPS. One area of focus is on the potential health effects of BPS exposure in humans. More research is needed to understand the extent of these effects and how they may be mitigated. Another area of focus is on developing safer alternatives to BPS that do not have negative effects on human health or the environment. Finally, more research is needed to understand the mechanisms by which BPS disrupts the endocrine system and how these effects can be prevented.
Applications De Recherche Scientifique
BPS has been extensively studied in the scientific community due to its widespread use and potential health effects. Research has shown that BPS can have negative effects on the endocrine system, which regulates hormones in the body. BPS has been found to disrupt the normal functioning of hormones such as estrogen and androgen, which can lead to reproductive problems, developmental issues, and other health problems.
Propriétés
Numéro CAS |
10508-41-5 |
|---|---|
Nom du produit |
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol |
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4-[4-[4-(4-hydroxyphenyl)phenyl]phenyl]phenol |
InChI |
InChI=1S/C24H18O2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16,25-26H |
Clé InChI |
AMBWAOVSEACQJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

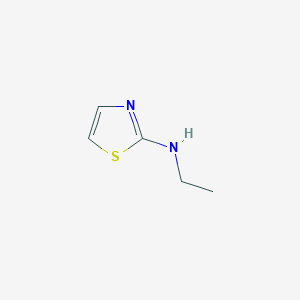

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
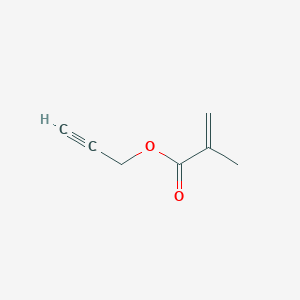
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
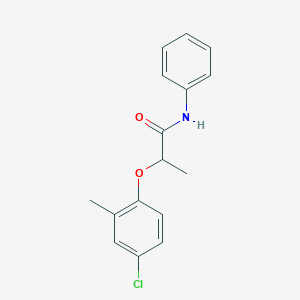
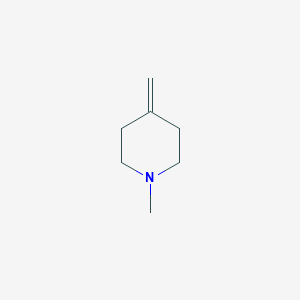
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
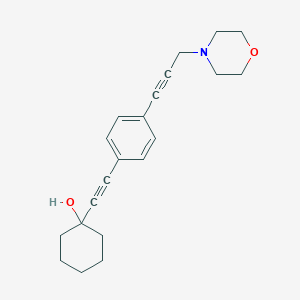
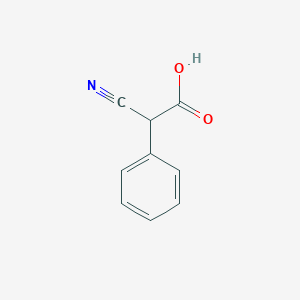
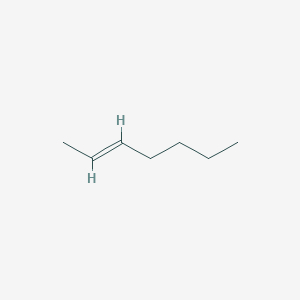
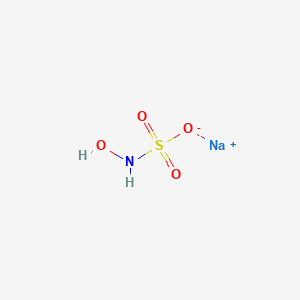
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)